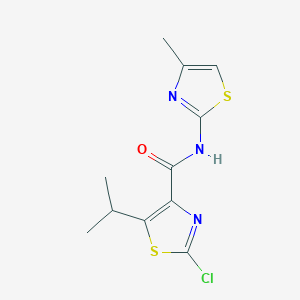![molecular formula C22H23N5O4 B11027076 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11027076.png)
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core with dimethoxy substituents and a benzimidazole moiety, making it a molecule of interest for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzimidazole Attachment: The benzimidazole moiety is synthesized separately and then attached to the phthalazinone core via a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
Potential medicinal applications include its use as a therapeutic agent. The compound’s ability to interact with specific molecular targets could make it useful in treating certain diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide: Lacks the benzimidazole moiety, making it less complex.
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide: Lacks the phthalazinone core, resulting in different chemical properties.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide lies in its combined structural features. The presence of both the phthalazinone and benzimidazole moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H23N5O4/c1-26-16-7-5-4-6-15(16)25-18(26)10-11-23-19(28)13-27-22(29)20-14(12-24-27)8-9-17(30-2)21(20)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28) |
InChI Key |
NQJVEMNPVLQYNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11027002.png)
![1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11027007.png)
![4-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]butanoic acid](/img/structure/B11027009.png)
![4-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B11027013.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzenesulfonamide](/img/structure/B11027020.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11027021.png)
![2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027030.png)
![2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11027033.png)

![N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11027043.png)

![8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11027084.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycylglycine](/img/structure/B11027086.png)
![N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11027092.png)
